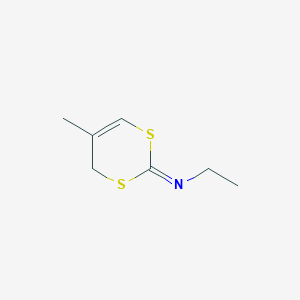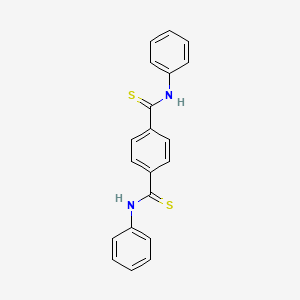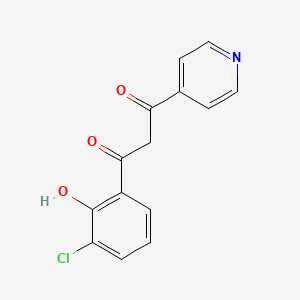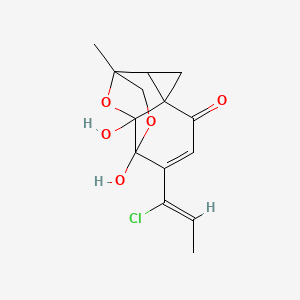
2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione is an organic compound recognized for its utility as a building block in the synthesis of various open-chain and heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activity due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The pathways involved include nucleophilic addition and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Ethoxymethylidene)-3-oxo esters
- Diethyl 2-ethoxymethylidenemalonate
- Ethyl 2-ethoxymethylidenecyanoacetate
Uniqueness
2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and products makes it a valuable compound in synthetic organic chemistry .
Propriétés
Numéro CAS |
59068-33-6 |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
2-(ethoxymethylidene)-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C13H14O3/c1-3-16-9-12(10(2)14)13(15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
Clé InChI |
WTNYQLSEQLYWQG-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C(C(=O)C)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)




![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14602256.png)







![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)
